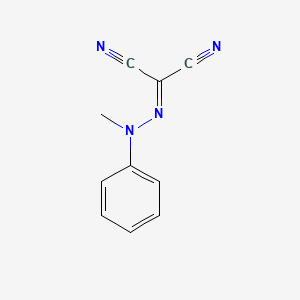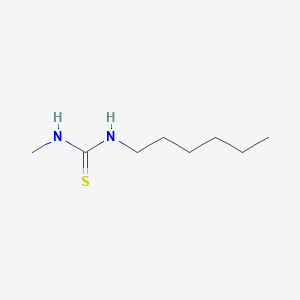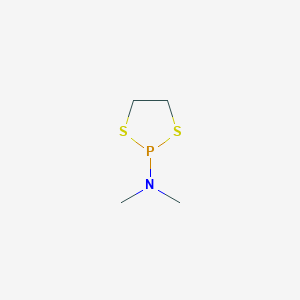
N,N-dimethyl-1,3,2-dithiaphospholan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-1,3,2-dithiaphospholan-2-amine: is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two sulfur atoms and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1,3,2-dithiaphospholan-2-amine typically involves the reaction of phosphorus trichloride with dimethylamine and a sulfur source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
PCl3+2(CH3)2NH+2S→this compound+3HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-dimethyl-1,3,2-dithiaphospholan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amine group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine group.
Major Products Formed:
Oxidation: Formation of oxides or sulfoxides.
Reduction: Formation of reduced phosphorus compounds.
Substitution: Formation of substituted amine derivatives.
Applications De Recherche Scientifique
N,N-dimethyl-1,3,2-dithiaphospholan-2-amine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-1,3,2-dithiaphospholan-2-amine involves its interaction with molecular targets through its phosphorus and sulfur atoms. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. The amine group can also participate in hydrogen bonding and other interactions with biological molecules.
Comparaison Avec Des Composés Similaires
- N,N-dimethyl-1,3,2-diazaphospholidin-2-amine
- N,N-dimethyl-1,3,2-dithiaphospholan-2-oxide
- N,N-dimethyl-1,3,2-diazaphospholidin-2-oxide
Comparison: N,N-dimethyl-1,3,2-dithiaphospholan-2-amine is unique due to the presence of sulfur atoms in its structure, which imparts distinct chemical properties compared to its oxygen-containing analogs
Propriétés
Numéro CAS |
41855-87-2 |
|---|---|
Formule moléculaire |
C4H10NPS2 |
Poids moléculaire |
167.2 g/mol |
Nom IUPAC |
N,N-dimethyl-1,3,2-dithiaphospholan-2-amine |
InChI |
InChI=1S/C4H10NPS2/c1-5(2)6-7-3-4-8-6/h3-4H2,1-2H3 |
Clé InChI |
XEAAATNISRSEGX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)P1SCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate](/img/structure/B14651261.png)
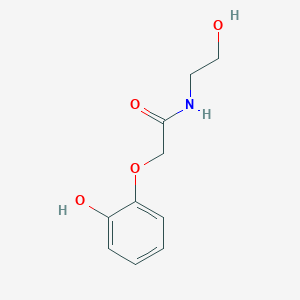

![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine](/img/structure/B14651273.png)
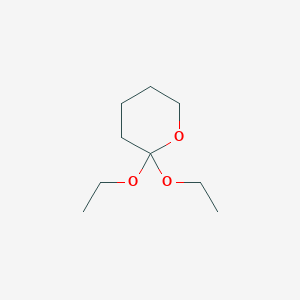
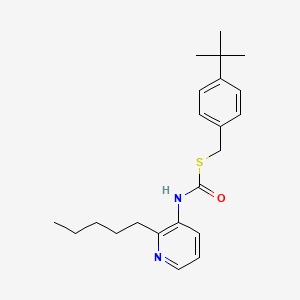
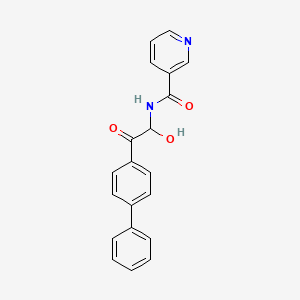

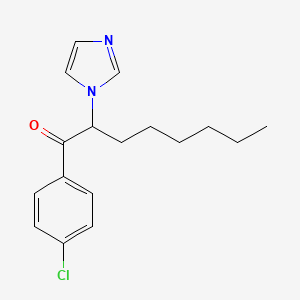
![1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one](/img/structure/B14651325.png)
